molecular formula C15H19NO3S B14611596 N-Ethyl-4-methyl-N-(6-oxocyclohex-1-en-1-yl)benzene-1-sulfonamide CAS No. 57310-55-1

N-Ethyl-4-methyl-N-(6-oxocyclohex-1-en-1-yl)benzene-1-sulfonamide

Katalognummer: B14611596
CAS-Nummer: 57310-55-1
Molekulargewicht: 293.4 g/mol
InChI-Schlüssel: JEHWHAXAWDDWDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Ethyl-4-methyl-N-(6-oxocyclohex-1-en-1-yl)benzene-1-sulfonamide is a chemical compound with the molecular formula C15H19NO3S and a molecular weight of 293.387 g/mol . This compound is known for its unique structure, which includes a sulfonamide group attached to a benzene ring, an ethyl group, and a cyclohexenone moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-4-methyl-N-(6-oxocyclohex-1-en-1-yl)benzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with N-ethyl-6-oxocyclohex-1-en-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-Ethyl-4-methyl-N-(6-oxocyclohex-1-en-1-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-Ethyl-4-methyl-N-(6-oxocyclohex-1-en-1-yl)benzene-1-sulfonamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-Ethyl-4-methyl-N-(6-oxocyclohex-1-en-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes or anticancer activity by interfering with cell proliferation pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound stands out due to its combination of a sulfonamide group with a cyclohexenone moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses .

Eigenschaften

CAS-Nummer

57310-55-1

Molekularformel

C15H19NO3S

Molekulargewicht

293.4 g/mol

IUPAC-Name

N-ethyl-4-methyl-N-(6-oxocyclohexen-1-yl)benzenesulfonamide

InChI

InChI=1S/C15H19NO3S/c1-3-16(14-6-4-5-7-15(14)17)20(18,19)13-10-8-12(2)9-11-13/h6,8-11H,3-5,7H2,1-2H3

InChI-Schlüssel

JEHWHAXAWDDWDR-UHFFFAOYSA-N

Kanonische SMILES

CCN(C1=CCCCC1=O)S(=O)(=O)C2=CC=C(C=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.